molecular formula C20H20N4O3 B1239037 N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide

N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B1239037
M. Wt: 364.4 g/mol
InChI Key: ZPNIUPQYJKSRBU-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[4-(1-imidazolyl)phenyl]ethylideneamino]-2-(4-methoxyphenoxy)acetamide is a member of imidazoles.

Scientific Research Applications

1. Applications in Coordination Chemistry and Antioxidant Activity

N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide derivatives are used in the synthesis of coordination complexes, which have been explored for their antioxidant properties. Specifically, pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity through various methods like DPPH, ABTS, and FRAP, showcasing significant antioxidant activity. This suggests potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

2. Anticonvulsant Activity

Compounds with a structure similar to this compound have been synthesized and assessed for their anticonvulsant activity. Particularly, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promise in this area, with the most active compound in the series being 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide. This highlights the potential of these compounds in the development of new treatments for seizures and related neurological conditions (Aktürk et al., 2002).

3. Catalysis in Alkene Epoxidation

An acetamide derivative bearing two terminal imidazole rings, similar to this compound, has been synthesized and shown to be effective as a catalyst in alkene epoxidation. The ligand has been used in combination with manganese(II) ions to form metal complexes that act as catalysts. This indicates the potential utility of such compounds in industrial applications, particularly in the field of synthetic organic chemistry (Serafimidou et al., 2008).

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C20H20N4O3/c1-15(16-3-5-17(6-4-16)24-12-11-21-14-24)22-23-20(25)13-27-19-9-7-18(26-2)8-10-19/h3-12,14H,13H2,1-2H3,(H,23,25)/b22-15+

InChI Key

ZPNIUPQYJKSRBU-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N3C=CN=C3

SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N3C=CN=C3

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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